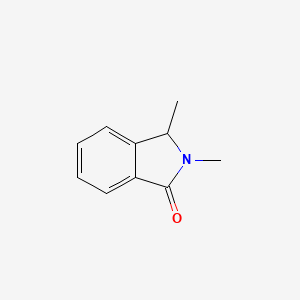![molecular formula C14H12N2O6 B14614632 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol CAS No. 59919-84-5](/img/structure/B14614632.png)
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is an organic compound characterized by the presence of hydroxyl and nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol typically involves the nitration of a suitable precursor, followed by a series of chemical reactions to introduce the hydroxyl and methyl groups. One common method involves the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring. The resulting nitro compound is then subjected to further reactions to introduce the hydroxyl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent sensor for detecting metal ions such as cadmium.
Medicine: Studied for its potential antimicrobial and anticancer properties due to the presence of nitro groups.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique fluorescence properties. This makes it useful in sensing applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-nitrophenylacetic acid
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
- 2-{(E)-[(2-Hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
Uniqueness
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is unique due to the specific arrangement of hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent sensor for metal ions sets it apart from other similar compounds .
Propiedades
Número CAS |
59919-84-5 |
|---|---|
Fórmula molecular |
C14H12N2O6 |
Peso molecular |
304.25 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-5-10(14(18)12(6-8)16(21)22)7-9-3-2-4-11(13(9)17)15(19)20/h2-6,17-18H,7H2,1H3 |
Clave InChI |
UFQRMJXINKTXJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
silane](/img/structure/B14614565.png)
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)




![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)



